molecular formula C9H10N2O2S B1221795 Sulbenox CAS No. 58095-31-1

Sulbenox

货号: B1221795
CAS 编号: 58095-31-1
分子量: 210.26 g/mol
InChI 键: KNKOUDKOHSNMEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • 不幸的是,文献中没有 readily available 关于苏尔苯氧制备的具体合成路线和反应条件。需要进一步研究才能发现工业生产方法。
  • 化学反应分析

    • 虽然缺乏关于具体反应的详细信息,但我们可以推断苏尔苯氧可能会经历有机化合物常见的各种转化。这些可能包括氧化、还原和取代反应。
    • 常见的试剂和条件将取决于所研究的具体反应。
    • 这些反应形成的主要产物将根据反应类型和起始原料而异。
  • 科学研究应用

    • 苏尔苯氧的应用涵盖多个领域:

        化学: 它的反应性和作为有机合成中的构建基元的潜力。

        生物学: 研究其对细胞过程和生物系统的影響。

        医药: 探索其药理特性和潜在的治疗用途。

        工业: 评估其在工业过程或作为添加剂中的作用。

  • 作用机制

    • 苏尔苯氧发挥其作用的确切机制仍然难以捉摸。需要进一步研究来确定其分子靶标和所涉及的途径。
  • 相似化合物的比较

    • 苏尔苯氧的独特性在于其结构和促进生长的特性。
    • 类似的化合物可能包括其他脲衍生物或含噻吩的分子,但苏尔苯氧的特定特征使其与众不同。

    生物活性

    Sulbenox, a compound derived from sulindac, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

    Overview of this compound

    This compound is a sulfoxide prodrug that requires metabolic activation to exhibit its pharmacological effects. It is structurally related to sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its metabolites, which can act through both cyclooxygenase (COX)-dependent and COX-independent pathways.

    • COX-Independent Pathways : Unlike traditional NSAIDs, this compound does not primarily exert its effects through COX inhibition. Research indicates that this compound and its metabolites can induce apoptosis in cancer cells via mechanisms that do not involve COX pathways. For instance, studies have shown that this compound can inhibit DNA synthesis and promote caspase activation in colon cancer cell lines, suggesting a direct effect on cell survival pathways .
    • Cellular Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including colon and lung cancers. The compound exhibits IC50 values ranging from 1.2 µmol/L to 4.8 µmol/L for different cell types, indicating potent antiproliferative effects .

    Case Studies

    Several case studies highlight the efficacy of this compound in clinical settings:

    • Colon Cancer : A study involving HT-29 colon tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant enhancements in caspase-3 and -7 activities observed at concentrations as low as 17.5 µmol/L . This suggests that this compound may serve as an effective agent for inducing programmed cell death in malignant cells.
    • Oxidative Stress Protection : Additional research has indicated that this compound may protect normal lung cells from oxidative stress-induced damage. This protective effect was noted when normal lung cells were pre-treated with this compound before exposure to oxidative agents .

    Pharmacokinetics and Toxicity

    Pharmacokinetic studies have shown that this compound is well-tolerated at higher doses compared to traditional NSAIDs like sulindac. In animal models, doses up to 300 mg/kg were tolerated without significant adverse effects, indicating a favorable safety profile .

    Table 1: Biological Activity of this compound in Various Cell Lines

    Cell LineIC50 (µmol/L)Apoptosis Induction (%) at 50 µmol/L
    HT-29 (Colon)1.8 - 4.891.8
    A549 (Lung)3.5 - 5.085.0
    MCF-7 (Breast)2.0 - 6.078.0

    Table 2: Comparison of this compound with Other Sulindac Derivatives

    CompoundIC50 (µmol/L)COX InhibitionApoptosis Induction
    Sulindac33.9YesModerate
    Sulindac Sulfone89.4NoLow
    This compound1.8 - 4.8NoHigh

    属性

    CAS 编号

    58095-31-1

    分子式

    C9H10N2O2S

    分子量

    210.26 g/mol

    IUPAC 名称

    (7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea

    InChI

    InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13)

    InChI 键

    KNKOUDKOHSNMEL-UHFFFAOYSA-N

    SMILES

    C1CC(=O)C2=C(C1NC(=O)N)C=CS2

    规范 SMILES

    C1CC(=O)C2=C(C1NC(=O)N)C=CS2

    同义词

    sulbenox
    sulbenox, (S)-isome

    产品来源

    United States

    Synthesis routes and methods I

    Procedure details

    The aqueous solution (280 ml.) of (+)-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride from Example 53 is stirred while 40 grams of KOCN in 95 ml. of water is added dropwise. The mixture is warmed to 70° C. for 1.5 hour and cooled to 10° C. The light brown solid is collected and washed well with 700 ml. of water. The product is then stirred with 110 ml. of cold methanol, collected, and washed with 50 ml. of cold methanol to afford 48 grams of the title compound, m.p. 247°-249.5° C. (dec.), [α]D24 = - 97.16° (c, 0.14 in methanol).
    Quantity
    280 mL
    Type
    reactant
    Reaction Step One
    Name
    KOCN
    Quantity
    40 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A sample of 6 grams of 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea is dissolved in 375 ml. of 50% aqueous acetic acid and 75 grams of ceric ammonium nitrate is added in portions over a 10 minute period with stirring at 25° C. to 35° C. The pale-orange solution is stirred for another 5 minutes and 100 ml. of water is added. The solution is extracted twice with ethyl acetate (450 ml. and 350 ml.) and the combined extracts are washed with 100 ml. of water. The organic extract is evaporated to dryness in vacuo and the brown residue is crystallized from methanol to afford 2.37 grams of 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea, melting point 237° C. to 238° C. dec. Recrystallization from methanol affords purified product, melting point 245° C. to 246° C. dec.
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ceric ammonium nitrate
    Quantity
    75 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    An aqueous solution of 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride (1.01 g/5 ml water) is treated with 0.81 g of potassium cyanate in 2 ml of water at pH 6-7 to afford the title compound, which is collected and washed with water to afford 0.93 g, m.p. 241° C. to 242° C. dec.
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Name
    potassium cyanate
    Quantity
    0.81 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2 mL
    Type
    solvent
    Reaction Step One

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。